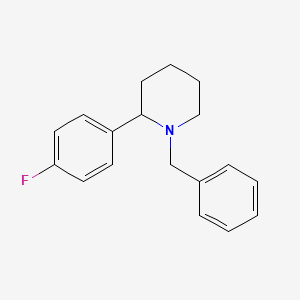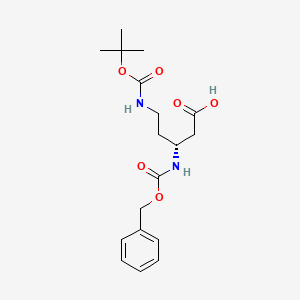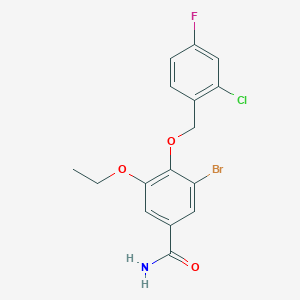
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thietane ring, a pent-4-en-2-yl group, and a dimethylamine moiety. Its distinct chemical properties make it a subject of study in organic chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dihalopropane derivative, in the presence of a base.
Introduction of the Pent-4-en-2-yl Group: The pent-4-en-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Attachment of the Dimethylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thietane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; typically carried out in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Substituted thietane derivatives with different functional groups.
Applications De Recherche Scientifique
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylthietan-3-amine: Lacks the pent-4-en-2-yl group, resulting in different chemical properties and reactivity.
N-(pent-4-en-2-yl)thietan-3-amine: Lacks the dimethyl groups, affecting its steric and electronic properties.
2,2-Dimethyl-N-(pent-4-en-2-yl)azetidin-3-amine: Contains an azetidine ring instead of a thietane ring, leading to different chemical behavior.
Uniqueness
2,2-Dimethyl-N-(pent-4-en-2-yl)thietan-3-amine is unique due to its combination of a thietane ring, a pent-4-en-2-yl group, and a dimethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H19NS |
|---|---|
Poids moléculaire |
185.33 g/mol |
Nom IUPAC |
2,2-dimethyl-N-pent-4-en-2-ylthietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-5-6-8(2)11-9-7-12-10(9,3)4/h5,8-9,11H,1,6-7H2,2-4H3 |
Clé InChI |
BUBPJYORUFPNCW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)NC1CSC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)
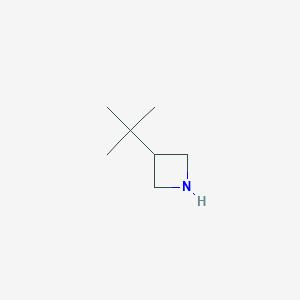
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
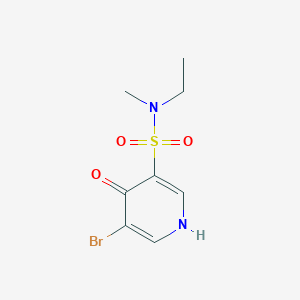
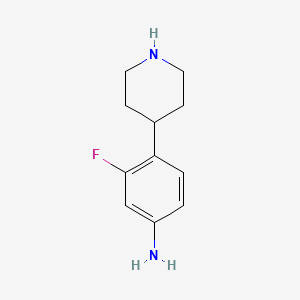
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
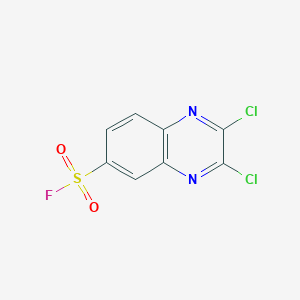
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
